[2-(Aminomethyl)-4-methylphenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Aminomethyl)-4-methylphenyl]methanol: is an organic compound with the molecular formula C9H13NO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group at the 2-position and a methyl group at the 4-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of 4-Hydroxymethyl-benzonitrile: One common method involves the reduction of 4-hydroxymethyl-benzonitrile using Raney nickel as a catalyst and hydrogen in methanol and ammonia.
Hydrogenation of 4-Aminomethylbenzoic Acid: Another method involves the hydrogenation of 4-aminomethylbenzoic acid in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods often involve the use of catalytic hydrogenation processes due to their efficiency and scalability. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(Aminomethyl)-4-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various amines or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Raney nickel or palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Various amines or alcohol derivatives.
Substitution: Substituted benzyl alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of polymers and resins.
Biology:
- Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
Wirkmechanismus
The mechanism of action of [2-(Aminomethyl)-4-methylphenyl]methanol largely depends on its functional groups. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding to molecular targets and its overall reactivity .
Vergleich Mit ähnlichen Verbindungen
[4-(Aminomethyl)-2-methylphenyl]methanol: Similar structure but with different substitution pattern.
4-Aminomethylbenzyl alcohol: Lacks the methyl group at the 4-position.
4-Hydroxymethylbenzonitrile: Precursor in the synthesis of [2-(Aminomethyl)-4-methylphenyl]methanol
Uniqueness:
- The presence of both aminomethyl and methyl groups on the benzene ring provides unique reactivity and binding properties.
- Its specific substitution pattern allows for distinct chemical behavior compared to its analogs .
Eigenschaften
CAS-Nummer |
740743-03-7 |
---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
[2-(aminomethyl)-4-methylphenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7-2-3-8(6-11)9(4-7)5-10/h2-4,11H,5-6,10H2,1H3 |
InChI-Schlüssel |
QYYNCGITQYHOHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CO)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.